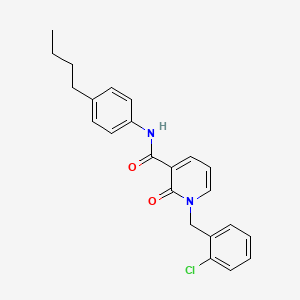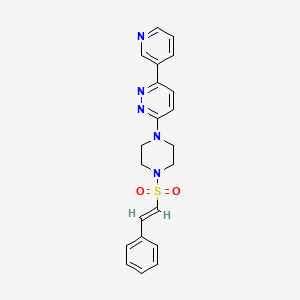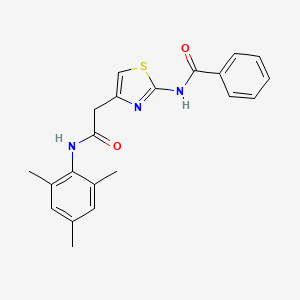
3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
Übersicht
Beschreibung
3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyridazine derivatives, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine involves the inhibition of the activity of CDKs, GSK-3, and aurora kinases. This leads to the disruption of various cellular processes such as cell cycle progression, cell division, and DNA replication, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine have been studied extensively. This compound has been shown to possess potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine in lab experiments include its potent inhibitory activity against several kinases, its ability to induce apoptosis in cancer cells, and its anti-inflammatory activity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
For the research on 3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine include the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease, and the exploration of its mechanism of action in greater detail. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Wissenschaftliche Forschungsanwendungen
The potential of 3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine as a therapeutic agent has been investigated in various scientific research studies. This compound has been shown to exhibit potent inhibitory activity against several kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and aurora kinases. These kinases play crucial roles in various cellular processes such as cell cycle regulation, apoptosis, and cell differentiation.
Eigenschaften
IUPAC Name |
3-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-2-29-18-5-7-19(8-6-18)30(27,28)26-14-12-25(13-15-26)21-10-9-20(23-24-21)17-4-3-11-22-16-17/h3-11,16H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTURVZMNGMPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-ethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3312155.png)
![N-(3,4-dimethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3312158.png)



![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide](/img/structure/B3312183.png)
![3,4,5-trimethoxy-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312193.png)
![N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-1-naphthamide](/img/structure/B3312200.png)
![4-isopropyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312207.png)
![4-bromo-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312210.png)
![2,3-dimethyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312215.png)


